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Compound of Interest

Compound Name: AZ7550

Cat. No.: B560540 Get Quote

This guide provides a comprehensive, data-driven comparison of the biological activities of

AZ7550 and AZ5104, two active metabolites of the third-generation EGFR inhibitor, Osimertinib

(AZD9291). This document is intended for researchers, scientists, and drug development

professionals interested in the nuanced pharmacological profiles of these compounds.

Executive Summary
AZ7550 and AZ5104, while both metabolites of Osimertinib, exhibit distinct inhibitory profiles.

AZ5104 is a highly potent inhibitor of various EGFR mutations, demonstrating significantly

lower IC50 values compared to AZ7550 for this target class.[1][2] In contrast, AZ7550's primary

reported target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with additional off-target

activities against other kinases.[3][4][5] Both metabolites circulate at approximately 10% of the

concentration of the parent compound, Osimertinib.[6][7][8] Biochemical assays have indicated

that AZ7550 has a potency and efficacy profile similar to Osimertinib, whereas AZ5104 is more

potent against both mutant and wild-type EGFR.[6][7]

Data Presentation: Quantitative Comparison of
Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of AZ7550 and AZ5104 against

various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Potency (IC50)
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Target Kinase AZ7550 IC50 AZ5104 IC50

IGF1R 1.6 µM[3][4][5] Not Reported

EGFR (L858R/T790M) Not Reported <1 nM[1]

EGFR (L858R) Not Reported 6 nM[1][2]

EGFR (L861Q) Not Reported 1 nM[1][2]

EGFR (wildtype) Not Reported 25 nM[1][2]

ErbB4 195 nM[3] 7 nM[2]

MLK1 88 nM[3] Not Reported

ACK1 156 nM[3] Not Reported

MNK2 228 nM[3] Not Reported

Table 2: Cellular Activity - Inhibition of Cell Proliferation (GI50/IC50)
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Cell Line EGFR Status AZ7550 GI50/IC50 AZ5104 IC50

H1975 L858R/T790M
19 nM (GI50)[3][9] /

45 nM (IC50)[3][9]

2 nM (Inhibition of

EGFR

phosphorylation)[2]

[10], 3.3 nM (Cell

viability)[1]

PC-9 Exon 19 deletion
15 nM (GI50)[3][9] /

26 nM (IC50)[3][9]

2 nM (Cell viability)

[10]

LoVo Wild Type 786 nM (IC50)[3][9]

33 nM (Inhibition of

EGFR

phosphorylation)[2]

[10]

Calu-3 Wild Type 537 nM (GI50)[3][9]
80 nM (Cell viability)

[1]

NCI-H2073 Wild Type Not Reported
53 nM (Cell viability)

[1]

PC-9VanR Exon 19 del/T790M Not Reported

1 nM (Inhibition of

EGFR

phosphorylation)[2]

Experimental Protocols
Detailed experimental methodologies for the key assays are outlined below.

Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against purified kinases.

Methodology: Kinase activity is typically measured using a filter-binding radioactive ATP

transferase assay.

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a

specific peptide or protein substrate, and a buffer solution with necessary cofactors (e.g.,
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MgCl2, ATP).

Compound Incubation: The test compounds (AZ7550 or AZ5104) are serially diluted and

added to the reaction mixture.

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 30°C).

Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is

captured on a filter membrane. The amount of incorporated radioactivity is quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each compound concentration

relative to a control without the inhibitor. IC50 values are then determined by fitting the data

to a dose-response curve.

Cell Proliferation Assays (GI50/IC50)
Objective: To determine the concentration of the compound that causes a 50% reduction in cell

growth (GI50) or overall cell viability (IC50).

Methodology: Assays such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB)

assay are commonly used.

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (AZ7550 or AZ5104) and incubated for a specified period (e.g., 72 hours).

Reagent Addition:

For CCK-8: A solution containing WST-8 is added to each well. The amount of formazan

dye produced by cellular dehydrogenases is proportional to the number of living cells.
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For SRB: Cells are fixed with trichloroacetic acid, and then stained with the SRB dye,

which binds to cellular proteins.

Measurement: The absorbance is measured using a microplate reader at the appropriate

wavelength.

Data Analysis: The percentage of cell growth inhibition or viability is calculated relative to

untreated control cells. GI50 or IC50 values are determined from the dose-response curves.

Inhibition of EGFR Phosphorylation in Cells
Objective: To assess the ability of the compounds to inhibit the autophosphorylation of EGFR in

a cellular context.

Methodology: This is typically evaluated using Western blotting or a cell-based ELISA.

Cell Culture and Starvation: Cells are cultured to a certain confluency and then serum-

starved to reduce basal EGFR phosphorylation.

Compound Treatment: Cells are pre-incubated with different concentrations of the test

compound.

EGFR Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.

Cell Lysis: The cells are lysed to extract total protein.

Quantification:

Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a

detection antibody for p-EGFR.

Data Analysis: The level of p-EGFR is normalized to the total EGFR level. The IC50 for the

inhibition of EGFR phosphorylation is calculated from the dose-response data.

Mandatory Visualizations
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EGFR Signaling Pathway Inhibition by AZ5104

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

EGFR

Ras

PI3K

STAT3

Raf MEK ERK

Cell Proliferation,
Survival, GrowthAktAZ5104

Preparation

Execution

Data Analysis

Prepare Serial Dilutions of
AZ7550 and AZ5104

Perform In Vitro
Kinase Assays

Perform Cell-Based
Assays

Prepare Kinase Assays and
Cell Culture Plates

Collect Raw Data
(e.g., Absorbance, Radioactivity)

Calculate IC50/GI50 Values

Head-to-Head
Comparison of Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560540?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

